molecular formula C11H19NO B6204722 8,8-dimethyl-2-azaspiro[4.5]decan-3-one CAS No. 1027433-59-5

8,8-dimethyl-2-azaspiro[4.5]decan-3-one

Cat. No.: B6204722
CAS No.: 1027433-59-5
M. Wt: 181.3
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Description

8,8-Dimethyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure where a pyrrolidine-like ring (2-azaspiro) is fused to a cyclohexanone moiety. The compound’s commercial availability is noted as discontinued, suggesting its primary use is in research contexts .

Properties

CAS No.

1027433-59-5

Molecular Formula

C11H19NO

Molecular Weight

181.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the spiro compound. The reaction conditions often include the use of a base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8,8-dimethyl-2-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 8,8-dimethyl-2-azaspiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Antimicrobial Activity of Selected Spiro Compounds
Compound Bacterial Inhibition (Zone, mm) Fungal Inhibition (Zone, mm) Reference
8,8-Dimethyl-2-azaspiro N/A N/A
Compound 87 (Thiazolidinone) 22 (S. aureus), 24 (E. coli) 18 (C. albicans)
4-(Thiazol-2-yl)-1-thia-4-azaspiro 19 (P. aeruginosa) 15 (A. fumigatus)
Table 2: Anticancer IC50 Values (HepG-2 Cells)
Compound IC50 (µM) Selectivity Index (vs. RPE-1) Reference
Compound 96 (Arylidene) 0.12 100
Doxorubicin (Control) 0.15 2.6

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